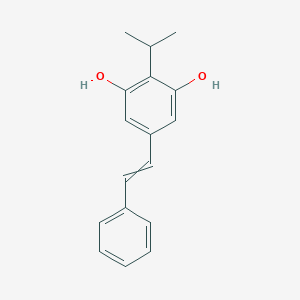

1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-

Overview

Description

1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-, also known as 2-Isopropyl-5-[(E)-2-phenylvinyl]-1,3-benzenediol, is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.32400 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- are as follows :Scientific Research Applications

Application in Organic Chemistry

Field

Methods of Application

The compound is obtained from 5-formyl-1-methyl (or benzyl)indolines via the Grignard reaction with benzyl-magnesium chloride and subsequent dehydration .

Results or Outcomes

The dehydrogenation of 5-(2-Phenylethenyl)indolines leads to the formation of the corresponding compounds of the indole series .

Application in Pharmacology

Field

Methods of Application

The structures of these compounds were unambiguously elucidated on the basis of 1D and 2D NMR spectra as well as by HRESIMS data .

Results or Outcomes

These compounds were tested for acetylcholinesterase (AChE) inhibitory activity and cytotoxic activity against human myeloid leukemia cell line (K562). However, none of the compounds displayed AChE inhibitory activity at a concentration of 50 µg mL −1 or cytotoxic activity against K562 cell line .

Application in Spectroscopic Characterization and Antimicrobial Activity

Field

Methods of Application

Experimental vibrational frequencies were compared with scaled ones. The reactivity sites were determined using average localized ionization analysis (ALIE), electron localized function (ELF), localized orbital locator (LOL), reduced density gradient (RDG), Fukui functions, and frontier molecular orbital (FMO). Noncovalent interaction (NCI) method was used to investigate the hydrogen bond interaction, steric effect, and Vander Walls interaction .

Results or Outcomes

Molecular docking simulations were employed to determine the specific atom inside the molecules that exhibits a preference for binding with protein. The parameters for the molecular electrostatic potential (MESP) and global reactivity descriptors were also determined. The thermodynamic characteristics were determined through calculations employing the B3LYP/cc-pVDZ basis set. Antimicrobial activity was carried out using five different microorganisms like Escherichia coli, Streptococcus pneumoniae, Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans .

Application in the Extraction of Agarwood

Field

Methods of Application

The structures of these compounds were unambiguously elucidated on the basis of 1D and 2D NMR spectra .

Results or Outcomes

The extraction resulted in the isolation of two new 2-(2-phenylethyl)chromone derivatives .

Application in the Synthesis of Indole Derivatives

Methods of Application

These compounds are obtained from 5-formyl-1-methyl (or benzyl)indolines via the Grignard reaction with benzyl-magnesium chloride and subsequent dehydration .

Results or Outcomes

Application in Antifungal Activity

Summary of the Application

Phenolic compounds, the most widely distributed class of natural products in plants, show several biological properties including antifungal activity . Phenolics contained in grapes can be classified into two main groups, flavonoids and non-flavonoids compounds .

Methods of Application

Variability and yield extraction of phenolic and polyphenolic compounds from different matrices of Vitis vinifera depends on cultivar, climate, soil condition, and process technology .

Results or Outcomes

This review provides useful information for the application of V. vinifera phenolics in the field of antifungals for human use .

Safety And Hazards

The safety data sheet (SDS) for 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- provides some information on safety measures . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical comes into contact with the skin, wash off with soap and plenty of water. If it comes into contact with the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting. Always seek medical attention in case of exposure.

properties

IUPAC Name |

5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISJNXNHJRQYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)

![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)

![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)